(S)-(1,4-Oxazepan-2-yl)methanol hydrochloride

Chiral resolution Stereochemistry Enantiomeric purity

The (S)-enantiomer (CAS 1956434-64-2) is stereochemically non-substitutable: the racemate (CAS 1207194-51-1), (R)-antipode (CAS 1956437-54-9), and 5-yl/6-yl regioisomers produce invalid SAR data due to enantiospecific target binding. The C2-hydroxymethyl positioned adjacent to the ring oxygen modulates amine pKa and payload trajectory—critical for CNS-penetrant candidates and PROTAC linker geometry. The hydrochloride salt enables direct use in aqueous coupling and reductive amination without a separate salt-formation step. For parallel eudismic ratio evaluation, procure alongside the (R)-enantiomer (CAS 1956437-54-9).

Molecular Formula C6H14ClNO2
Molecular Weight 167.63
CAS No. 1956434-64-2
Cat. No. B2805265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(1,4-Oxazepan-2-yl)methanol hydrochloride
CAS1956434-64-2
Molecular FormulaC6H14ClNO2
Molecular Weight167.63
Structural Identifiers
SMILESC1CNCC(OC1)CO.Cl
InChIInChI=1S/C6H13NO2.ClH/c8-5-6-4-7-2-1-3-9-6;/h6-8H,1-5H2;1H/t6-;/m0./s1
InChIKeyTYCNWXGJJIVMOT-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-(1,4-Oxazepan-2-yl)methanol hydrochloride (CAS 1956434-64-2) – Chiral Heterocyclic Building Block Procurement Guide


(S)-(1,4-Oxazepan-2-yl)methanol hydrochloride (CAS 1956434-64-2) is a chiral, saturated seven-membered heterocyclic building block featuring a 1,4-oxazepane core with a hydroxymethyl substituent at the C2 position in the (S)-configuration . With the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol, it is supplied as the hydrochloride salt to enhance aqueous solubility and handling stability . The compound belongs to a class of non-aromatic oxazepane scaffolds that are increasingly utilized in medicinal chemistry for the construction of conformationally constrained pharmacophores, where stereochemical identity at the C2 position is critical for downstream structure-activity relationships [1].

Why Generic (1,4-Oxazepan-2-yl)methanol Substitution Fails for (S)-(1,4-Oxazepan-2-yl)methanol hydrochloride (CAS 1956434-64-2)


Generic substitution with the racemic (1,4-oxazepan-2-yl)methanol hydrochloride (CAS 1207194-51-1), the (R)-enantiomer (CAS 1956437-54-9), or regioisomeric variants such as (1,4-oxazepan-5-yl)methanol hydrochloride (CAS 2260937-50-4) is scientifically invalid because the spatial orientation of the hydroxymethyl group at the C2 stereocenter directly governs molecular recognition events in biological systems [1][2]. Chiral 1,4-oxazepane scaffolds exhibit enantiospecific binding to enzyme active sites and receptor pockets; even minor configurational alterations can invert or abolish target affinity, as demonstrated across polysubstituted oxazepane series where enantiomeric excess directly correlates with biological potency [2][3]. Procurement of the incorrect enantiomer or regioisomer therefore introduces an uncontrolled variable that compromises experimental reproducibility and invalidates structure-activity relationship data.

Quantitative Differentiation Evidence for (S)-(1,4-Oxazepan-2-yl)methanol hydrochloride (CAS 1956434-64-2) vs. Closest Analogs


Absolute Stereochemical Configuration: (S)-Enantiomer vs. (R)-Enantiomer (CAS 1956437-54-9) – Structural Identity Confirmation

The (S)-enantiomer (CAS 1956434-64-2) bears the IUPAC name [(2S)-1,4-oxazepan-2-yl]methanol;hydrochloride with the canonical SMILES Cl.OC[C@@H]1CNCCCO1, confirmed by InChI Key TYCNWXGJJIVMOT-RGMNGODLSA-N . In contrast, the (R)-enantiomer (CAS 1956437-54-9) is designated [(2R)-1,4-oxazepan-2-yl]methanol;hydrochloride with SMILES Cl.OC[C@H]1CNCCCO1 and InChI Key TYCNWXGJJIVMOT-FYZOBXCZSA-N [1]. The InChI stereochemical descriptors '/t6-;/m0./s1' (S) vs. '/t6-;/m1./s1' (R) provide unambiguous spectroscopic differentiation. These configurational distinctions are non-interchangeable in the context of asymmetric synthesis and chiral drug design, where the (S)-configured 2-hydroxymethyl substituent occupies a distinct spatial trajectory that dictates interaction with chiral biological environments [2].

Chiral resolution Stereochemistry Enantiomeric purity Medicinal chemistry building blocks

Regioisomeric Differentiation: 2-yl vs. 5-yl Oxazepane Methanol Hydrochloride – Positional Isomer Comparison

The target compound bears the hydroxymethyl substituent at the C2 position of the 1,4-oxazepane ring, adjacent to the oxygen atom. A commercially available regioisomer, (1,4-oxazepan-5-yl)methanol hydrochloride (CAS 2260937-50-4), positions the hydroxymethyl group at C5, adjacent to the nitrogen atom [1]. These regioisomers possess the same molecular formula (C₆H₁₄ClNO₂) and molecular weight (167.63 g/mol) but exhibit distinct connectivity and therefore different hydrogen-bonding geometries, pKa profiles at the secondary amine, and metabolic stability patterns [2]. The 2-yl regioisomer places the reactive hydroxymethyl handle proximal to the ring oxygen, enabling distinct cyclization and derivatization chemistry not accessible from the 5-yl isomer [2].

Regioisomerism Positional isomers Medicinal chemistry Scaffold diversification

Commercial Purity Benchmarking: (S)-Enantiomer HCl Salt Purity vs. Racemate and Free Base Forms

Commercially, (S)-(1,4-oxazepan-2-yl)methanol hydrochloride is available at 95.0% purity (Fluorochem) and 98% purity (Chemscene, Leyan) , with the hydrochloride salt form providing enhanced storage stability at 2–8°C under dry, sealed conditions . In contrast, the free base (S)-(1,4-oxazepan-2-yl)methanol (CAS 1315000-82-8) is supplied at 98% purity but lacks the hydrochloride counterion, resulting in higher hygroscopicity and potential for amine oxidation during storage . The racemic hydrochloride (CAS 1207194-51-1) is typically supplied at ≥95% purity but carries the inherent 50:50 enantiomeric mixture, diluting the desired (S)-enantiomer concentration by half and requiring additional chiral resolution steps if enantiopure downstream products are required [1].

Chemical purity Procurement specification Quality control Building block supply chain

Optimal Procurement and Application Scenarios for (S)-(1,4-Oxazepan-2-yl)methanol hydrochloride (CAS 1956434-64-2)


Enantioselective Synthesis of Chiral Drug Candidates Requiring Defined C2 Stereochemistry

Medicinal chemistry programs developing CNS-penetrant small molecules or peripherally selective targets where the 1,4-oxazepane scaffold serves as a conformationally restricted morpholine homolog benefit from the (S)-configured building block. The defined C2 stereochemistry ensures that downstream amide coupling, reductive amination, or etherification reactions yield diastereomerically pure intermediates, eliminating the need for chiral preparative chromatography at later synthetic stages [1]. The hydrochloride salt form enables direct use in aqueous or polar aprotic reaction conditions without a separate salt-formation step .

Structure-Activity Relationship (SAR) Studies Exploring Enantiospecific Pharmacophore Binding

In SAR campaigns where both (S)- and (R)-enantiomers of oxazepane-containing lead compounds are evaluated in parallel, procuring the enantiopure (S)-building block (CAS 1956434-64-2) alongside the (R)-enantiomer (CAS 1956437-54-9) enables pairwise biological comparison. This is essential for identifying eutomers and distomers, particularly for targets such as noradrenaline reuptake transporters where oxazepane stereochemistry determines peripheral vs. central selectivity [1][2].

Chemical Biology Probe Synthesis Requiring Regioisomerically Pure 2-Hydroxymethyl Oxazepane Handles

The 2-yl regioisomer positions the reactive hydroxymethyl group adjacent to the ring oxygen, offering a unique electronic environment for linker attachment in PROTAC (proteolysis-targeting chimera) or fluorescent probe construction. The oxygen-adjacent placement modulates the pKa of the secondary amine and influences the trajectory of conjugated payloads, a parameter that cannot be replicated using the 5-yl or 6-yl regioisomers .

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